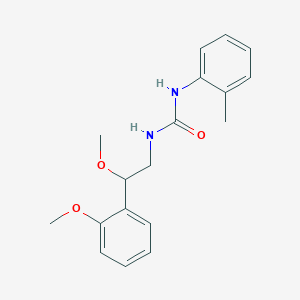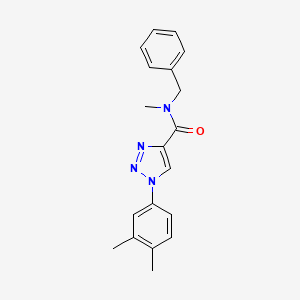![molecular formula C21H21F2NO3S B2594160 1-butil-3-[(3,5-dimetilfenil)sulfonil]-6,7-difluoroquinolin-4(1H)-ona CAS No. 1923126-83-3](/img/structure/B2594160.png)
1-butil-3-[(3,5-dimetilfenil)sulfonil]-6,7-difluoroquinolin-4(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the butyl group, the sulfonyl group, and the difluoro substituents. Common reagents used in these reactions include butyl bromide, 3,5-dimethylbenzenesulfonyl chloride, and fluorinating agents. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or difluoro groups are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Used in various oxidation reactions.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity.
The uniqueness of 1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3S/c1-4-5-6-24-12-20(21(25)16-10-17(22)18(23)11-19(16)24)28(26,27)15-8-13(2)7-14(3)9-15/h7-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGIJMYTRCGSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)


![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)


![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2594094.png)





![ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2594100.png)
